molecular formula C15H12ClN5 B3036856 4-(4-chlorostyryl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine CAS No. 400083-23-0

4-(4-chlorostyryl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine

Cat. No. B3036856
CAS RN: 400083-23-0
M. Wt: 297.74 g/mol
InChI Key: QIFOGWZSXWHDPE-UTCJRWHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorostyryl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine (4-CSTMP) is an organic compound that has recently been studied for its potential applications in scientific research and drug development. 4-CSTMP is a heterocyclic compound, containing a pyrimidine and a 1,2,4-triazole ring, and it is known for its ability to interact with proteins and other molecules in the body. It has been studied for its potential applications in cancer research, drug development, and as a potential therapeutic agent.

Scientific Research Applications

Synthetic Methodologies and Derivatives

  • Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidines: β-Alkoxyvinyl trichloromethyl ketones have been used to synthesize [1,2,4]triazolo[1,5-a]pyrimidines. This process can maintain or eliminate the trichloromethyl group from the product depending on the reaction medium, with yields up to 86% (Zanatta et al., 2018).
  • Development of Antibacterial Agents: Novel 4-chloropyrrolo[2,3-d]pyrimidines have been synthesized, leading to the creation of tetrazolo and triazolo pyrrolopyrimidines, showing potential as antibacterial agents (Dave & Shah, 2002).
  • Crystal Structure and Antibacterial Activity: A derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring showed antibacterial activity against various microbial strains. This compound's structure was characterized by X-ray diffraction and spectroscopic techniques (Lahmidi et al., 2019).

Biological Significance

  • Biological Activities of [1,2,4]triazolo[1,5-a]pyrimidines: These compounds are important in both agriculture and medicinal chemistry, showing antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties (Pinheiro et al., 2020).

Process Development in Pharmaceutical Synthesis

  • Synthesis of Voriconazole: The synthesis of voriconazole, a broad-spectrum triazole antifungal agent, involves the use of 1H-1,2,4-triazol-1-yl pyrimidine derivatives. The process development includes detailed exploration of reaction conditions for optimal yield (Butters et al., 2001).

Optical Properties and Applications

  • Tuning of Optical Properties: 2,4-Bis(4-aryl-1,2,3-triazol-1-yl)pyrrolo[2,3-d]pyrimidines have been synthesized, demonstrating the potential for tuning optical properties through the incorporation of different substituents (Bucevičius et al., 2015).

Use in Physiological Research

  • Plant Growth Retardants: Pyrimidine derivatives are increasingly used in physiological research as inhibitors of specific cytochrome P-450 dependent monooxygenases, providing insights into the regulation of terpenoid metabolism concerning phytohormones and sterols (Grossmann, 1990).

properties

IUPAC Name

4-[(Z)-2-(4-chlorophenyl)ethenyl]-2-(1,2,4-triazol-1-ylmethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5/c16-13-4-1-12(2-5-13)3-6-14-7-8-18-15(20-14)9-21-11-17-10-19-21/h1-8,10-11H,9H2/b6-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFOGWZSXWHDPE-UTCJRWHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=NC(=NC=C2)CN3C=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\C2=NC(=NC=C2)CN3C=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorostyryl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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